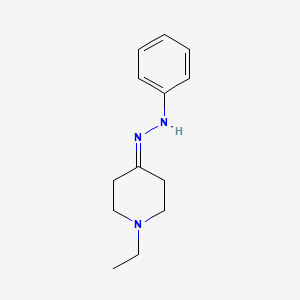

1-Ethyl-4-(2-phenylhydrazono)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-[(1-ethylpiperidin-4-ylidene)amino]aniline |

InChI |

InChI=1S/C13H19N3/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |

InChI Key |

APGIYXKNPJGOEM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(=NNC2=CC=CC=C2)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 2 Phenylhydrazono Piperidine

Retrosynthetic Analysis of the 1-Ethyl-4-(2-phenylhydrazono)piperidine Framework

A retrosynthetic analysis of this compound simplifies the molecule into its constituent building blocks. The most logical disconnection occurs at the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This bond is typically formed via a condensation reaction between a ketone and a hydrazine (B178648). This disconnection reveals two primary precursors: 1-Ethyl-4-piperidone (B1582495) and phenylhydrazine (B124118) . The synthesis of phenylhydrazine is a well-established industrial process, making the primary synthetic challenge the efficient preparation of the 1-ethyl-4-piperidone intermediate.

Precursor Synthesis Strategies for 1-Ethyl-4-piperidone

The synthesis of 1-ethyl-4-piperidone is a critical step, and several strategies have been developed to construct this key intermediate. guidechem.com These methods often begin with the formation of the core piperidin-4-one ring, followed by the introduction of the N-ethyl group, or by constructing the N-ethylated ring directly.

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and can be adapted to form the piperidin-4-one ring system. wikipedia.org This three-component reaction involves an amine, an aldehyde (like formaldehyde), and a ketone with at least two acidic α-hydrogens. wikipedia.orgacs.org A related classical method is the Petrenko-Kritschenko piperidone synthesis, which condenses an aldehyde, an amine (or ammonia), and a 1,3-dicarbonyl compound (like an acetonedicarboxylic acid ester) to form the 4-piperidone (B1582916) ring. wikipedia.org While historically significant, these multi-component reactions can sometimes lead to mixtures of products. acs.orgoup.com

More controlled, stepwise approaches are often preferred. For instance, the Dieckmann condensation is a widely used intramolecular reaction for forming cyclic β-keto esters, which are direct precursors to 4-piperidones. researchgate.net This involves the base-catalyzed cyclization of an appropriate aminodicarboxylate ester. researchgate.netgoogle.com The resulting cyclic product can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone. researchgate.netdtic.mil

A direct and common method for preparing 1-ethyl-4-piperidone is the N-alkylation of a pre-existing piperidin-4-one salt, typically the hydrochloride. sciencemadness.org Piperidin-4-one hydrochloride monohydrate can be reacted with an ethylating agent, such as bromoethane (B45996) or iodoethane, in the presence of a base to neutralize the generated acid. chemicalbook.comresearchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

A documented procedure involves heating piperidin-4-one hydrochloride monohydrate with bromomethane (B36050) and sodium carbonate in acetonitrile (B52724), yielding 1-methyl-4-piperidone. chemicalbook.com A similar procedure using an ethylating agent would be expected to produce 1-ethyl-4-piperidone. The table below outlines a representative alkylation reaction.

Table 1: Example of N-Alkylation of Piperidin-4-one

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

|---|

Note: The reference uses bromomethane to produce the N-methyl derivative, but the principle applies directly to the synthesis of the N-ethyl derivative using an appropriate ethylating agent.

Instead of adding the ethyl group to a pre-formed ring, the entire N-ethyl-4-piperidone structure can be built through cyclization reactions using an N-ethylated precursor. One such method involves the Dieckmann cyclization of N-ethyl-bis(β-carbethoxyethyl)amine. researchgate.netacs.org This approach builds the necessary acyclic amine first and then closes the ring.

Another strategy involves the reaction of ethylamine (B1201723) with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form a diester, which is then cyclized. researchgate.netgoogle.com A variation of this is the aza-Michael reaction, where an amine adds to a divinyl ketone, which can be a facile one-pot method for creating N-substituted 4-piperidones. kcl.ac.ukacs.org Additionally, ring closure can be achieved by reacting a primary amine like ethylamine with 1,5-dichloro-3-pentanone. google.comacs.org

Table 2: Ring Closure Synthesis Approaches

| Precursor 1 | Precursor 2 | Reaction Type | Key Steps | Reference |

|---|---|---|---|---|

| Ethylamine | Methyl Acrylate (2 equiv.) | Michael Addition & Dieckmann Condensation | Formation of diester, base-catalyzed cyclization, hydrolysis, decarboxylation | researchgate.netgoogle.com |

| Ethylamine | 1,5-dichloro-3-pentanone | Cyclization | Ring closing reaction | google.comacs.org |

The synthesis of substituted piperidines is a broad field, with many methods applicable to the eventual formation of 1-ethyl-4-piperidone. kcl.ac.uk For example, C-alkylation of piperidone derivatives, such as 1-benzoyl-3-carbethoxy-4-piperidone, can introduce substituents at the 3-position. acs.orgrsc.org While not a direct route to the title compound, these methods showcase the versatility of the piperidone scaffold. Ring-opening and ring-closing strategies on other cyclic systems, like cyclopentenes, can also be employed to construct the piperidine (B6355638) framework. nih.gov Furthermore, the reduction of substituted pyridinium (B92312) salts is another viable pathway to highly functionalized piperidines. dtic.mil

Hydrazone Formation Reactions

The final step in the synthesis is the formation of the hydrazone. This is a classic condensation reaction between the carbonyl group of 1-ethyl-4-piperidone and the nucleophilic nitrogen of phenylhydrazine. libretexts.org The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the hydrazine to the ketone, forming a carbinolamine intermediate. This intermediate then dehydrates (loses a molecule of water) to form the stable C=N double bond of the hydrazone. wikipedia.org

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen of 1-ethyl-4-piperidone to increase its electrophilicity.

Nucleophilic attack by the terminal nitrogen of phenylhydrazine on the carbonyl carbon.

Proton transfer from the attacking nitrogen to the oxygen.

Elimination of a water molecule to form the final product, this compound.

This reaction is generally high-yielding and is a common transformation in organic synthesis, often used as a precursor step in the Fischer indole (B1671886) synthesis. libretexts.orgnih.gov

Condensation of 1-Ethyl-4-piperidone with Phenylhydrazine

The cornerstone of the synthesis of this compound is the condensation reaction between 1-Ethyl-4-piperidone and phenylhydrazine. This reaction is a classic example of hydrazone formation, where the carbonyl group of the ketone reacts with the primary amine of the hydrazine to form a carbon-nitrogen double bond (C=N), with the concomitant elimination of a water molecule.

The synthesis of the starting material, 1-Ethyl-4-piperidone, can be achieved through various established methods. One common approach involves the alkylation of 4-piperidone with an ethylating agent, such as ethyl bromide, in the presence of a base. chemicalbook.comwikipedia.org For instance, piperidin-4-one hydrochloride monohydrate can be reacted with bromoethane in acetonitrile with sodium carbonate as the base, followed by heating. chemicalbook.com

Once 1-Ethyl-4-piperidone is obtained, it is reacted with phenylhydrazine. The nitrogen atom of the phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-Ethyl-4-piperidone. This is followed by dehydration to yield the final hydrazone product.

Catalytic Effects in Hydrazone Synthesis (e.g., Acid Catalysis)

The formation of hydrazones is often catalyzed by the presence of a small amount of acid. researchgate.net The acid protonates the carbonyl oxygen of the 1-Ethyl-4-piperidone, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack by the weakly basic phenylhydrazine.

The general mechanism for the acid-catalyzed formation of this compound can be summarized in the following steps:

Protonation of the carbonyl oxygen of 1-Ethyl-4-piperidone by the acid catalyst.

Nucleophilic attack of the lone pair of the terminal nitrogen of phenylhydrazine on the activated carbonyl carbon.

Proton transfer from the attacking nitrogen to the oxygen atom.

Elimination of a water molecule to form a protonated imine intermediate.

Deprotonation of the imine intermediate to yield the final this compound product and regenerate the acid catalyst.

Optimization of Reaction Conditions (e.g., solvent systems, temperature, reaction time)

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the solvent system, temperature, and reaction time.

Solvent Systems: The choice of solvent is critical as it must be able to dissolve both reactants, 1-Ethyl-4-piperidone and phenylhydrazine, and be compatible with the reaction conditions. Alcohols, such as ethanol (B145695) or methanol, are frequently employed as solvents for hydrazone formation due to their ability to dissolve both reactants and their relatively high boiling points, which allow for heating to increase the reaction rate. chemrevlett.com Other polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be utilized. google.com In some instances, the reaction can be carried out under solvent-free conditions, which can be more environmentally friendly.

Temperature: The reaction temperature plays a significant role in the rate of hydrazone formation. Generally, heating the reaction mixture accelerates the reaction by providing the necessary activation energy for the dehydration step. chemicalbook.com However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of unwanted side products. The optimal temperature is typically determined empirically and often falls within the range of room temperature to the reflux temperature of the chosen solvent.

Reaction Time: The duration of the reaction is another key parameter to optimize. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point at which the starting materials have been consumed and the product has been maximally formed. researchgate.net Prolonged reaction times beyond this point may not necessarily increase the yield and could lead to product degradation.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, illustrating the effect of different conditions on the product yield.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 25 | 24 | 45 |

| 2 | Acetic Acid (5) | Ethanol | 25 | 12 | 75 |

| 3 | Acetic Acid (5) | Ethanol | 78 (Reflux) | 4 | 90 |

| 4 | Acetic Acid (5) | Methanol | 65 (Reflux) | 5 | 88 |

This table is for illustrative purposes and based on general principles of hydrazone formation.

Advanced Purification and Isolation Techniques for Complex Organic Syntheses

Following the completion of the synthesis, the crude this compound must be purified to remove any unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Recrystallization: If the crude product is a solid, recrystallization is a powerful and commonly used technique for purification. chemrevlett.com This method relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for the recrystallization of piperidine derivatives include ethanol, methanol, or mixtures of solvents like ethanol-ethyl acetate (B1210297) or benzene-petroleum ether. chemrevlett.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography: For liquid products or when recrystallization is ineffective, chromatographic techniques are employed.

Flash Column Chromatography: This is a rapid form of column chromatography that uses a positive pressure to force the eluent through the stationary phase (typically silica (B1680970) gel). chemicalbook.com A suitable solvent system (eluent) is chosen based on the polarity of the compound, often determined by preliminary TLC analysis. For piperidine derivatives, mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate are common. nih.gov The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique uses high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is frequently used for the purification of organic compounds. nih.gov

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethyl-4-piperidone |

| Phenylhydrazine |

| Ethyl bromide |

| Piperidin-4-one hydrochloride monohydrate |

| Sodium carbonate |

| Hydrochloric acid |

| Sulfuric acid |

| Acetic acid |

| p-Toluenesulfonic acid |

| Ethanol |

| Methanol |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Ethyl acetate |

| Hexanes |

| Benzene (B151609) |

| Petroleum ether |

| Acetonitrile |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Environment and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. In the case of 1-Ethyl-4-(2-phenylhydrazono)piperidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, and the phenylhydrazono moiety.

The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons. Based on data for similar N-ethyl piperidine derivatives, the quartet for the -CH₂- group is expected around 2.4-2.6 ppm, and the triplet for the -CH₃ group around 1.0-1.2 ppm. researchgate.netchemicalbook.com

The piperidine ring protons would present as a complex set of multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear in the region of 2.5-3.5 ppm. researchgate.netchemicalbook.com The protons on the carbons adjacent to the phenylhydrazono-substituted carbon (C3 and C5) would also produce signals in a similar region, potentially overlapping with the C2/C6 protons. researchgate.netchemicalbook.com The coupling constants between these protons would be crucial for determining their relative stereochemistry (axial vs. equatorial).

The protons of the phenyl group would typically appear as a series of multiplets in the aromatic region of the spectrum, generally between 6.8 and 7.5 ppm. The N-H proton of the hydrazone group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, but typically in the range of 7.5-9.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ethyl -CH₃ | 1.0 - 1.2 | Triplet | ~7 |

| Ethyl -CH₂- | 2.4 - 2.6 | Quartet | ~7 |

| Piperidine H2, H6 | 2.5 - 3.5 | Multiplet | - |

| Piperidine H3, H5 | 2.5 - 3.5 | Multiplet | - |

| Phenyl-H (aromatic) | 6.8 - 7.5 | Multiplet | - |

| N-H (hydrazone) | 7.5 - 9.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The ethyl group carbons would appear at the higher field (lower ppm) region of the spectrum, with the -CH₃ carbon expected around 12-15 ppm and the -CH₂- carbon around 50-55 ppm. The piperidine ring carbons would have signals in the range of 30-60 ppm. The carbon bearing the phenylhydrazono group (C4) would be significantly deshielded due to the C=N bond and would be expected to appear around 150-160 ppm.

The carbons of the phenyl ring would show a set of signals in the aromatic region, typically between 110 and 150 ppm. The carbon of the C=N bond itself would be a key indicator, likely appearing in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | 12 - 15 |

| Piperidine C3, C5 | 30 - 40 |

| Ethyl -CH₂- | 50 - 55 |

| Piperidine C2, C6 | 50 - 60 |

| Phenyl C (aromatic) | 110 - 150 |

| C=N (hydrazone) | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the ethyl -CH₂- and -CH₃ protons. It would also help to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the ethyl group to the piperidine nitrogen and the phenylhydrazono group to the C4 position of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A key absorption would be the C=N stretching vibration of the hydrazone group, which typically appears in the range of 1590-1650 cm⁻¹. researchgate.net Another important feature would be the N-H stretching vibration of the hydrazone, which is expected as a band in the region of 3180-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Bending vibrations for the aromatic ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (hydrazone) | 3180 - 3500 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=N (hydrazone) | 1590 - 1650 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₉N₃, which corresponds to a molecular weight of approximately 217.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 217.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for N-substituted piperidines involve the loss of the N-substituent or cleavage of the piperidine ring. For instance, the loss of an ethyl group (C₂H₅, 29 Da) would result in a fragment at m/z 188. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidines. The phenylhydrazono moiety could also undergo characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₅]⁺ |

| Various | Fragments from piperidine ring cleavage and phenylhydrazone group |

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, XRD analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

While no specific crystal structure for this compound is currently available in open literature, data from a closely related compound, 1-Ethyl-4-[1-(1-phenylethylidene)hydrazin-2-ylidene]-3,4-dihydro-1H-2λ,1-benzothiazine-2,2-dione, reveals key structural features that can be extrapolated. researchgate.net In this related structure, the conformation about the C=N-N=C grouping was determined, and intermolecular interactions were identified. researchgate.net A similar analysis for the title compound would be expected to show the piperidine ring in a chair conformation, with the ethyl group likely in an equatorial position to minimize steric hindrance. The geometry around the C=N double bond would also be established as either E or Z.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For related hydrazone derivatives, single-crystal X-ray diffraction has been instrumental in confirming their isomeric forms. nih.gov For instance, studies on other hydrazones have confirmed their existence in specific tautomeric and isomeric forms, such as the Eanti form. nih.gov In the case of this compound, this analysis would definitively establish the geometry around the C=N double bond and the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.net

Hypothetical Crystallographic Data Table:

Should single-crystal X-ray diffraction data for this compound be determined, it would likely be presented in a format similar to the table below. The values are illustrative and based on data for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₉N₃ |

| Formula Weight | 217.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption Coefficient (μ) | Value mm⁻¹ |

| R-factor | Value |

| wR² (all data) | Value |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Analysis of the crystal structure of this compound would reveal these interactions.

The phenylhydrazone moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms). It is therefore expected that intermolecular N-H···N hydrogen bonds would be a prominent feature in the crystal packing. Additionally, C-H···π interactions involving the phenyl ring are also likely to play a role in stabilizing the crystal structure. researchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material.

Polymorphism and Crystallographic Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Hydrazone compounds are known to exhibit polymorphism, which can be either conformational or packing polymorphism. researchgate.netiucr.orgnih.gov

Crystallographic studies under various crystallization conditions (e.g., different solvents, temperatures) would be necessary to investigate the potential polymorphism of this compound. The identification and characterization of different polymorphs are important in fields such as pharmaceuticals, where the stability and dissolution rate of a drug can be polymorph-dependent. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the key chromophore is the phenylhydrazone group, which contains a conjugated system of π-electrons.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. For a similar compound, (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a significant UV-Vis absorption peak was observed at 406 nm, attributed to π–π* transitions and intramolecular charge transfer. nepjol.inforesearchgate.netnepjol.info The position and intensity of these bands provide information about the extent of conjugation in the molecule.

Hypothetical UV-Vis Spectral Data Table:

A typical presentation of UV-Vis data for this compound would include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

| Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol (B145695) | Hypothetical Value | Hypothetical Value | π → π |

| Hypothetical Value | Hypothetical Value | n → π | |

| Dichloromethane | Hypothetical Value | Hypothetical Value | π → π |

| Hypothetical Value | Hypothetical Value | n → π |

Thermal Analysis (e.g., Thermogravimetric Analysis) for Ligand Stability in Metal Complexes

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. When this compound acts as a ligand in a metal complex, TGA can provide valuable information about the thermal stability of the complex.

The TGA curve would show the decomposition steps of the complex, indicating the temperatures at which different parts of the ligand or other coordinated molecules (like water) are lost. Studies on metal complexes of other hydrazone ligands have shown that the thermal stability of the polymer complexes is often higher than that of the free homopolymer, which is attributed to the formation of stable chelate rings. researchgate.net The thermal data for metal complexes of N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide, a related hydrazone Schiff base ligand, showed a specific order of thermal stability depending on the metal ion. eurjchem.com

Hypothetical TGA Data Table for a Metal Complex of this compound:

The data would typically be presented to show the temperature ranges of decomposition and the corresponding mass loss.

| Metal Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [M(this compound)₂]Cl₂ | 1 | Hypothetical Range | Value | Loss of coordinated/uncoordinated water |

| 2 | Hypothetical Range | Value | Decomposition of the organic ligand | |

| 3 | Hypothetical Range | Value | Formation of metal oxide |

Chemical Reactivity and Mechanistic Investigations

Tautomerism and Isomerism in Hydrazone Structures

The hydrazone functionality within 1-Ethyl-4-(2-phenylhydrazono)piperidine is a dynamic center, exhibiting both tautomerism and isomerism, which significantly influence its chemical and physical properties.

Keto-Enol Tautomeric Equilibria and Influencing Factors

Hydrazones, including this compound, can exist in a state of equilibrium between two tautomeric forms: the keto (hydrazone) form and the enol (azo) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. researchgate.netmdpi.comresearchgate.netfuw.edu.plmasterorganicchemistry.com

The equilibrium between the keto and enol forms is influenced by several factors:

Solvent Polarity: The polarity of the solvent can play a crucial role in determining which tautomer is more stable. fuw.edu.pl

Substitution: The nature of substituents on the hydrazone framework can affect the stability of the tautomers. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. masterorganicchemistry.com

Aromaticity: If the enol form is part of an aromatic system, it is expected to be the dominant tautomer. masterorganicchemistry.com

pH of the Medium: The acidity or basicity of the environment can influence the position of the tautomeric equilibrium. researchgate.netmdpi.com

Nature of Metal Ions: In the context of coordination chemistry, the identity of a metal ion can dictate which tautomeric form of the hydrazone ligand is stabilized upon complexation. researchgate.netmdpi.com

In many cases, the keto form is the more stable and, therefore, the predominant species at equilibrium. masterorganicchemistry.com However, under specific conditions or with particular substitution patterns, the enol form can be significantly populated or even become the major tautomer. fuw.edu.plmasterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomerism in Hydrazones

| Factor | Influence on Equilibrium |

| Solvent Polarity | Can shift the equilibrium towards the more stable tautomer in that specific solvent. fuw.edu.pl |

| Substitution | Electron-donating or withdrawing groups can stabilize one tautomer over the other. masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonds can favor the enol form. masterorganicchemistry.com |

| Aromaticity | If the enol form results in an aromatic ring, it will be highly favored. masterorganicchemistry.com |

| pH | The acidity or basicity of the solution can drive the equilibrium to one side. researchgate.netmdpi.com |

| Metal Ions | Coordination to a metal ion can lock the hydrazone in either the keto or enol form. researchgate.netmdpi.com |

Cis-Trans Isomerism around the Azomethine Bond

The carbon-nitrogen double bond (C=N), also known as the azomethine or imine group, in hydrazones is a site of geometric isomerism. researchgate.netnih.govnih.govscience.gov This results in the existence of cis (Z) and trans (E) isomers, which differ in the spatial arrangement of the substituents around the double bond.

The E isomer is generally more stable and is the form in which hydrazones are typically isolated. nih.gov However, the Z isomer can be formed, and its stability can be enhanced by factors such as the formation of an intramolecular hydrogen bond. nih.gov The interconversion between the E and Z isomers, known as E/Z isomerization, can be induced photochemically or thermally. nih.gov The presence of an additional nitrogen atom in the hydrazone structure can facilitate this isomerization by reducing the double-bond character of the C=N bond. nih.gov

Reactivity of the Hydrazone Moiety

The hydrazone group is a versatile functional group with distinct nucleophilic and electrophilic characteristics, and it participates in various proton transfer reactions.

Nucleophilic and Electrophilic Sites within the Hydrazone Group

The hydrazone moiety possesses both nucleophilic and electrophilic centers, contributing to its diverse reactivity. nih.govnih.gov

Nucleophilic Sites: The imine nitrogen atom (the nitrogen of the C=N bond) is nucleophilic due to the presence of a lone pair of electrons. nih.gov The reactivity of this site is influenced by the electronic nature of the substituents on the hydrazone. Electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups decrease it.

Electrophilic and Nucleophilic Carbon: The imine carbon atom exhibits dual character. It is electrophilic and susceptible to attack by nucleophiles. nih.gov Conversely, in the enol tautomer, the alpha-carbon (the carbon adjacent to the C-OH bond) becomes nucleophilic. masterorganicchemistry.com

The nucleophilicity of hydrazines, the precursors to hydrazones, is a subject of detailed study. While they are generally considered strong nucleophiles, the so-called "alpha-effect" (the enhanced nucleophilicity of an atom due to an adjacent atom with a lone pair) is not always straightforward in their reactions. nih.govresearchgate.net

Proton Transfer Mechanisms within the Hydrazone-Piperidine System

Proton transfer is a fundamental step in many reactions involving hydrazones, including their formation and hydrolysis. nih.govacs.orgnih.govljmu.ac.uk The formation of hydrazones from aldehydes or ketones and hydrazines is typically catalyzed by acid. nih.gov The mechanism involves the proton-catalyzed attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the hydrazone. nih.govmst.edu

The hydrolysis of hydrazones, the reverse reaction, is also acid-catalyzed and is thought to proceed through a series of proton transfer steps. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics and pathways of these proton transfers. acs.orgljmu.ac.uk

Within the this compound molecule, the piperidine (B6355638) nitrogen and the hydrazone nitrogens can all potentially participate in proton transfer events, depending on the reaction conditions. The basicity of these nitrogen atoms will influence their propensity to be protonated.

Reactivity of the Piperidine Ring

The reactivity of the piperidine ring can be influenced by the substituent at the 4-position, in this case, the phenylhydrazono group. The nitrogen atom of the piperidine ring is basic and can be protonated or act as a nucleophile. The C-H bonds of the piperidine ring can also undergo functionalization, although this can be challenging. nih.gov The presence of the ethyl group on the piperidine nitrogen will also affect its steric and electronic properties.

The functionalization of the piperidine ring can be achieved through various synthetic methods, including reactions that form the ring itself or modifications of a pre-existing piperidine structure. nih.govyoutube.com These modifications can include alkylation, acylation, and other C-C and C-N bond-forming reactions. youtube.com

Mechanistic Studies of Related Transformations

The most important acid-catalyzed rearrangement for this compound is the Fischer indole (B1671886) synthesis. This reaction transforms the phenylhydrazone into a tricyclic indole derivative, specifically a tetrahydro-γ-carboline. The generally accepted mechanism proceeds through several distinct steps under acidic conditions. wikipedia.orgyoutube.com

Mechanism of the Fischer Indole Synthesis:

Tautomerization: The phenylhydrazone (I) tautomerizes to the more reactive ene-hydrazine intermediate (II). wikipedia.org

Protonation: The ene-hydrazine is protonated at the terminal nitrogen atom, facilitating the subsequent rearrangement.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: This is the crucial, concerted, and often rate-determining step. A C-C bond is formed between the ortho-carbon of the phenyl ring and the ene-carbon, while the N-N bond is cleaved, yielding a di-imine intermediate (III). wikipedia.orgyoutube.com

Rearomatization: The di-imine undergoes tautomerization to regain the aromaticity of the benzene (B151609) ring, forming an aminoacetal (or aminal) intermediate (IV) after intramolecular cyclization. youtube.com

Elimination: Under acid catalysis, the terminal nitrogen is eliminated as an ammonia (B1221849) molecule (NH₃), leading to the formation of the stable, aromatic indole ring (V). wikipedia.org

| Step | Intermediate Name | Transformation | Reference |

| 1 | Phenylhydrazone | Isomerizes to Ene-hydrazine | wikipedia.org |

| 2 | Ene-hydrazine | Protonation at terminal nitrogen | wikipedia.org |

| 3 | Protonated Ene-hydrazine | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | wikipedia.orgyoutube.com |

| 4 | Di-imine | Cyclization to form Aminal | youtube.com |

| 5 | Aminal | Elimination of Ammonia | wikipedia.org |

A closely related transformation is observed when arylhydrazones of other cyclic ketones, such as 4,5,6,7-tetrahydroindol-4-one, are subjected to Fischer conditions. This leads to the formation of complex polycyclic structures like pyrrolo[3,2-a]carbazoles, also via a wikipedia.orgwikipedia.org-sigmatropic rearrangement, demonstrating the broad applicability of this mechanistic pathway. nih.gov

Specific kinetic data, such as rate constants and activation energies for the Fischer indole synthesis of this compound, are not extensively documented in the literature. However, the kinetics of the reaction can be inferred from its mechanism. The rate is highly dependent on several factors:

Acid Concentration: The reaction is acid-catalyzed. The protonation of the ene-hydrazine is a key step that facilitates the subsequent rearrangement. Therefore, the reaction rate generally increases with acid concentration, although excessively strong acidic conditions can lead to side reactions and decomposition. wikipedia.orgnih.gov

Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy barrier of the wikipedia.orgwikipedia.org-sigmatropic rearrangement. youtube.com Some substrates can even undergo thermal indolization without a catalyst. youtube.com

Substituent Effects: As discussed in section 4.3.1, the electronic nature of substituents on the phenyl ring has a profound impact on the reaction rate. EDGs accelerate the reaction, while EWGs decelerate it. youtube.com Studies on methoxy-substituted phenylhydrazones note that reactions can be difficult and proceed with low total yields, indicating complex or slow kinetics under certain conditions. nih.gov

The primary cyclization pathway for this compound is the Fischer indole synthesis, which is a form of intramolecular cyclization following a rearrangement. wikipedia.org This pathway is fundamental to the creation of fused heterocyclic systems based on this starting material.

However, the synthesis of the precursor, 1-ethyl-4-piperidone (B1582495), involves its own set of cyclization and condensation reactions. These methods build the piperidone ring itself from acyclic precursors:

Petrenko-Kritschenko Piperidone Synthesis: This is a multicomponent reaction where an aldehyde (like benzaldehyde), an amine (like ammonia or a primary amine), and a derivative of an acetonedicarboxylic acid ester condense to form a 4-piperidone (B1582916) ring. wikipedia.org This represents a classical condensation pathway to the core piperidone structure.

Dieckmann Condensation: A widely used method for synthesizing 4-piperidones involves the intramolecular condensation of an aminodicarboxylate ester. dtic.mil Typically, a primary amine is reacted with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate), and the resulting diester undergoes a base-catalyzed Dieckmann cyclization to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the 4-piperidone. researchgate.net

These condensation pathways are crucial for the synthesis of the piperidone framework upon which the target phenylhydrazone is built.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. These methods, varying in their level of theory and computational cost, provide a microscopic view of the molecule's energetic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a popular method for the computational study of molecular systems due to its balance of accuracy and computational efficiency. The B3LYP hybrid functional, combined with a suitable basis set such as 6-311G(d,p), is frequently employed for the geometry optimization of organic molecules. osi.lvresearchgate.net This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

For molecules structurally similar to 1-Ethyl-4-(2-phenylhydrazono)piperidine, such as other substituted piperidine (B6355638) phenylhydrazines, DFT calculations have been used to determine optimized geometric parameters like bond lengths and angles. osi.lv These calculations are crucial for understanding the steric and electronic effects of the substituents on the piperidine ring and the phenylhydrazono moiety. The total energy calculated through DFT provides a measure of the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for a Phenylhydrazone Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.38 | - |

| N-N | 1.32 | - |

| C=N | 1.29 | - |

| C-N-N | - | 118.5 |

| N-N=C | - | 121.0 |

Note: The data in this table is illustrative and based on calculations for similar phenylhydrazone compounds, not specifically this compound.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. insilicosci.comwikipedia.org It provides a qualitative understanding of the electronic structure by calculating the molecular orbitals and their corresponding energies. While generally less accurate than DFT for predicting molecular properties due to the neglect of electron correlation, HF theory serves as a crucial starting point for more advanced computational methods. berkeley.edu

In the study of piperidine and its derivatives, HF calculations, often with basis sets like 6-31G(d), have been utilized to investigate their spatial and electronic structures. osi.lv These calculations can help in understanding the conformation of the piperidine ring and the orientation of its substituents. The electronic properties derived from HF, such as atomic charges and dipole moments, offer insights into the molecule's polarity and intermolecular interactions.

Semi-Empirical Methods (e.g., AM1, PM3) for Reactivity Predictions

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods for predicting molecular properties. uni-muenchen.deucsb.eduwikipedia.org These methods simplify the Hartree-Fock formalism by incorporating empirical parameters derived from experimental data. uni-muenchen.dewustl.edu This parameterization allows for the rapid calculation of heats of formation, ionization potentials, and other properties relevant to chemical reactivity. ucsb.eduresearchgate.net

For classes of compounds like amines and hydrazones, AM1 and PM3 have been used to study reactivity trends. researchgate.net These methods can predict the preferred sites for electrophilic or nucleophilic attack by analyzing the calculated electronic properties. While not as quantitatively accurate as higher-level methods, their speed makes them suitable for screening large numbers of molecules or for studying large and complex systems. The choice between AM1 and PM3 often depends on the specific class of compounds being studied, as their parameterization can lead to different levels of accuracy for different systems. ucsb.eduresearchgate.net

Electronic Structure Analysis

The arrangement of electrons in a molecule is key to its chemical behavior. Electronic structure analysis focuses on the distribution of electrons in molecular orbitals and the resulting electronic properties, which dictate the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A smaller gap suggests higher reactivity.

For piperidine derivatives and related compounds, DFT calculations are commonly used to determine the HOMO and LUMO energies and the corresponding energy gap. osi.lvresearchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: The data in this table is illustrative and based on calculations for similar organic molecules, not specifically this compound.

Electron Density Distribution and Reactivity Indices (e.g., Superdelocalizability)

The electron density distribution within a molecule reveals the regions that are electron-rich and electron-poor, providing clues about its reactivity. Molecular Electrostatic Potential (MEP) maps, for instance, visually represent the electrostatic potential on the electron density surface, highlighting sites for electrophilic and nucleophilic attack. osi.lv

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, flexibility, and intermolecular interactions in different environments. researchgate.net

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent, such as water or a non-polar solvent, to mimic experimental conditions. The simulation then solves Newton's equations of motion for the atoms of the system over a set period, often on the nanosecond timescale.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The piperidine ring can exist in chair, boat, and twist-boat conformations. MD simulations can determine the relative populations and transition rates between these conformers. The orientation of the ethyl group (axial vs. equatorial) and the phenylhydrazono substituent would also be explored.

Flexibility: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can quantify the flexibility of different parts of the molecule. The ethyl chain and the phenyl ring are expected to show higher flexibility compared to the more rigid piperidine and hydrazone core.

Solvent Effects: The simulations can illustrate how solvent molecules arrange around the solute and influence its conformation and dynamics through hydrogen bonding and other non-covalent interactions.

Table 2: Key Observables from a Hypothetical MD Simulation of this compound

| Observable | Description | Expected Finding |

| Dihedral Angle Analysis | Tracks the rotation around key bonds to identify stable conformers. | The piperidine ring predominantly adopts a chair conformation. The ethyl group likely prefers an equatorial position to minimize steric hindrance. |

| RMSD | Measures the average deviation of the molecule from a reference structure over time. | A low RMSD value for the piperidine core would indicate structural stability. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Would show the structuring of water molecules around the polar N-H group of the hydrazone. |

Intermolecular Interaction Energy Calculations in Solid State

In the solid state, the arrangement of molecules and the nature of intermolecular interactions dictate the crystal packing and physical properties of the material. Computational methods can be employed to calculate the energy of these interactions, providing insight into the stability of the crystal lattice.

Using the crystallographic information file (CIF) obtained from X-ray diffraction experiments, intermolecular interaction energies can be calculated using quantum chemical methods. This typically involves computing the interaction energy between a central molecule and its surrounding neighbors in the crystal lattice.

The total interaction energy is a sum of several components, including electrostatic, exchange-repulsion, dispersion, and induction energies. For this compound, one would expect a combination of van der Waals forces and potentially weak C-H···π interactions involving the phenyl ring. The presence of the nitrogen atoms also allows for the possibility of hydrogen bonding in the solid state, which would significantly contribute to the lattice energy.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry provides methods to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts are then typically scaled to account for systematic errors in the computational method and to improve agreement with experimental data.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for Piperidine (Illustrative Example)

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) chemicalbook.com |

| Hα (next to N) | 2.95 | 2.79 |

| Hβ | 1.70 | 1.58-1.46 |

| Hγ | 1.65 | 1.58-1.46 |

Note: This table is illustrative for the parent piperidine molecule. A similar table could be generated for the target compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). By simulating the electronic transitions, it is possible to assign the observed absorption bands to specific molecular orbital transitions, such as π→π* or n→π* transitions, and to understand the influence of the molecular structure on the absorption properties. For this compound, a π→π* transition associated with the phenylhydrazone chromophore would be expected in the UV region.

Table 4: Predicted UV-Vis Absorption for this compound (Hypothetical Data)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S0 → S1 | 350 | 0.45 | π→π |

| S0 → S2 | 280 | 0.12 | n→π |

| S0 → S3 | 250 | 0.68 | π→π* |

These computational predictions, when correlated with experimental data, provide a comprehensive understanding of the chemical and physical properties of this compound.

Derivatization and Analog Synthesis

Modifications at the Phenylhydrazine (B124118) Moiety

The phenylhydrazine portion of the molecule offers two primary sites for modification: the phenyl ring and the hydrazone nitrogen atoms. These alterations can significantly influence the electronic and steric properties of the compound.

The synthesis of analogs with substituents on the phenyl ring is typically achieved by reacting 1-ethyl-4-piperidone (B1582495) with a range of commercially available or synthetically prepared substituted phenylhydrazines. This approach allows for the introduction of a wide variety of functional groups at the ortho, meta, and para positions of the phenyl ring.

The general reaction involves the condensation of 1-ethyl-4-piperidone with a substituted phenylhydrazine, often in the presence of an acid catalyst, to yield the corresponding substituted phenylhydrazone derivative. researchgate.net The choice of substituent on the phenylhydrazine can modulate the electronic nature of the aromatic ring, which can be critical for biological activity. For instance, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) or electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) can be introduced to systematically probe their effects.

A study on the synthesis of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives demonstrated the feasibility of incorporating various substituents on the phenyl ring of a hydrazone moiety. researchgate.net While the core structure is different, the synthetic principle of condensing a ketone with a substituted phenylhydrazine is directly applicable.

Table 1: Examples of Synthesized 1-Ethyl-4-(2-(substituted-phenyl)hydrazono)piperidine Analogs

| Substituent (R) | Position on Phenyl Ring | Resulting Compound Name |

| 4-Chloro | para | 1-Ethyl-4-(2-(4-chlorophenyl)hydrazono)piperidine |

| 4-Methyl | para | 1-Ethyl-4-(2-(4-methylphenyl)hydrazono)piperidine |

| 4-Nitro | para | 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine |

| 2-Fluoro | ortho | 1-Ethyl-4-(2-(2-fluorophenyl)hydrazono)piperidine |

| 3-Methoxy | meta | 1-Ethyl-4-(2-(3-methoxyphenyl)hydrazono)piperidine |

Direct alteration of the hydrazone nitrogen atoms post-synthesis is less common due to the stability of the hydrazone linkage. However, N-acylation of the hydrazone nitrogen is a potential modification. This could be achieved by treating 1-Ethyl-4-(2-phenylhydrazono)piperidine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base. This would result in the formation of an N-acylhydrazone derivative.

The synthesis of novel N-acylhydrazones has been reported for various scaffolds, highlighting the general applicability of this synthetic transformation. nih.govsemanticscholar.org For example, N'-benzylidene-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides were synthesized from the corresponding hydrazide and aromatic aldehydes. semanticscholar.org This indicates that the hydrazone nitrogen can be part of a more complex acylated structure.

Modifications at the Piperidine (B6355638) Ring

The piperidine ring provides further opportunities for derivatization, primarily at the piperidine nitrogen and the carbon atoms of the ring.

While the parent compound is this compound, the ethyl group on the piperidine nitrogen can be replaced with other alkyl or acyl groups. This is typically achieved by starting with 4-piperidone (B1582916) and performing N-alkylation or N-acylation prior to the condensation with phenylhydrazine.

Standard N-alkylation procedures involve the reaction of 4-piperidone with an appropriate alkyl halide in the presence of a base such as potassium carbonate. researchgate.net Similarly, N-acylation can be accomplished using acid chlorides or anhydrides. A variety of N-substituted-4-piperidones can be synthesized through a ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com These N-substituted-4-piperidones can then be used to synthesize the corresponding phenylhydrazone derivatives.

For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlights the modification of the piperidine nitrogen with a benzyl (B1604629) group. nih.gov

Table 2: Examples of N-Substituted Analogs of 4-(2-Phenylhydrazono)piperidine

| N-Substituent (R') | Precursor | Resulting Compound Name |

| Methyl | 1-Methyl-4-piperidone | 1-Methyl-4-(2-phenylhydrazono)piperidine |

| Benzyl | 1-Benzyl-4-piperidone | 1-Benzyl-4-(2-phenylhydrazono)piperidine |

| Acetyl | 1-Acetyl-4-piperidone | 1-Acetyl-4-(2-phenylhydrazono)piperidine |

| Phenethyl | 1-Phenethyl-4-piperidone | 1-Phenethyl-4-(2-phenylhydrazono)piperidine |

The introduction of substituents on the carbon atoms of the piperidine ring is a more complex synthetic challenge. One approach involves starting with a pre-substituted piperidone. For example, the C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone has been reported, which could then be further elaborated to a phenylhydrazone. nih.gov

Another strategy could involve reactions at the α-carbon to the hydrazone, although this might lead to competing side reactions. The synthesis of polysubstituted piperidines has been achieved through various methods, including intramolecular cyclizations and multi-component reactions, which could potentially be adapted to create precursors for substituted this compound analogs. mdpi.com

Synthesis of Hybrid Compounds Incorporating the Hydrazone-Piperidine Scaffold

The this compound scaffold can be incorporated into larger, hybrid molecules to explore new chemical space and potentially combine the functionalities of different pharmacophores. This can be achieved by linking other molecular fragments to the core structure, typically through the phenyl ring of the phenylhydrazine moiety or by using a functionalized substituent on the piperidine nitrogen.

For example, a carboxy-functionalized phenylhydrazine could be used in the initial condensation, and the resulting carboxylic acid could be coupled with various amines or alcohols to form amides or esters. The synthesis of novel 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives demonstrates the principle of creating hybrid molecules containing a piperidine ring. nih.gov Similarly, curcumin (B1669340) mimics have been synthesized using 3,5-bis(ylidene)-4-piperidone scaffolds, which showcases the potential for creating complex molecules from a piperidone core. semanticscholar.orgrsc.org

Enaminone-Derived Transformations and Their Products

The transformation of this compound into enaminone-like precursors, primarily through the Vilsmeier-Haack reaction, is a pivotal step in the synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]pyridines. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic species attacks the electron-rich phenylhydrazone, leading to cyclization and formylation to produce a pyrazole-4-carbaldehyde. This aldehyde functionality, being part of a vinylogous enaminone system, is activated towards nucleophilic attack, enabling a variety of subsequent derivatizations.

The resulting 1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carbaldehyde is a stable, crystalline solid that serves as a key intermediate. Its aldehydic group can readily undergo condensation reactions with various active methylene (B1212753) compounds, leading to a diverse array of products. These reactions are typically catalyzed by a base, such as piperidine or sodium ethoxide, and proceed via a Knoevenagel-type condensation mechanism.

Condensation with Active Methylene Compounds

The reactivity of the pyrazole-4-carbaldehyde allows for the synthesis of numerous derivatives. For instance, reaction with malononitrile (B47326) in the presence of a catalytic amount of piperidine is expected to yield 2-((1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)methylene)malononitrile. Similarly, condensation with other active methylene compounds such as ethyl cyanoacetate, diethyl malonate, and barbituric acid can afford a wide range of functionalized products.

The general reaction scheme for the condensation of 1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carbaldehyde with various active methylene compounds is presented below:

The following table summarizes the expected products from the condensation of 1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carbaldehyde with a selection of active methylene compounds.

| Active Methylene Compound | Product Name | Product Structure |

| Malononitrile | 2-((1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)methylene)malononitrile |  |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)acrylate |  |

| Diethyl Malonate | Diethyl 2-((1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)methylene)malonate |  |

| Barbituric Acid | 5-((1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |  |

| Thiobarbituric Acid | 5-((1-ethyl-2-phenyl-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |  |

These transformations highlight the synthetic utility of this compound as a starting material for the generation of complex heterocyclic structures. The enaminone-like reactivity of the intermediate pyrazole-4-carbaldehyde provides a robust platform for the introduction of diverse functional groups and the construction of novel molecular architectures.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry of the compound This compound . The synthesis, metal complexation, and spectroscopic characterization of this particular ligand have not been described in the accessible chemical research databases and publications.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and spectroscopic analysis as requested in the outline. The information required to populate the specified sections and subsections (7.1 through 7.3.2) for this exact compound does not appear to exist in the public domain.

While the coordination chemistry of other related hydrazone and piperidine-containing ligands has been studied, the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the generation of the requested article. Any attempt to do so would involve speculation or the use of data from structurally different molecules, which would be scientifically inaccurate and violate the core instructions of the request.

Coordination Chemistry and Metal Complexation

Advanced Spectroscopic Characterization of Metal Complexes

Magnetic Susceptibility Measurements

No studies reporting the measurement of the magnetic susceptibility of metal complexes involving 1-Ethyl-4-(2-phenylhydrazono)piperidine as a ligand were found. Such data is crucial for determining the electronic structure and spin state of the metal centers in these potential complexes.

Elucidation of Coordination Modes and Geometries

There is no available research that elucidates the coordination modes of this compound when complexed with metal ions. Consequently, the geometries of any such potential complexes remain undetermined. Information on how this ligand binds to metal centers—whether it acts as a monodentate, bidentate, or bridging ligand—is fundamental to understanding its coordination chemistry.

Theoretical Studies on Metal-Ligand Interactions

A search for theoretical studies, such as density functional theory (DFT) calculations or other computational models, that investigate the metal-ligand interactions of this compound yielded no results. These studies would be essential for providing insights into the nature of the chemical bonding, the stability of the complexes, and the electronic properties of the metal-ligand system.

While research on other related hydrazone and piperidine-containing compounds and their metal complexes is available, the strict focus on this compound cannot be maintained. The scientific community has yet to publish specific findings on the coordination chemistry of this particular compound.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in the Solid State and Solution

The solid-state packing of molecules is significantly influenced by the presence and nature of hydrogen bond donors and acceptors. In 1-Ethyl-4-(2-phenylhydrazono)piperidine, the hydrazone moiety (-NH-N=) is a key player in forming hydrogen bonds. The secondary amine (N-H) of the hydrazone group can act as a hydrogen bond donor, while the imine nitrogen (=N-) and the nitrogen atom of the piperidine (B6355638) ring can serve as hydrogen bond acceptors.

In the solid state, it is plausible that these functionalities would lead to the formation of defined hydrogen-bonding networks. For instance, intermolecular N-H···N hydrogen bonds could link molecules into chains or more complex three-dimensional architectures. nih.gov The presence of the piperidine nitrogen as an additional acceptor site could lead to branched or layered structures. Studies on related phenylhydrazone derivatives have shown the prevalence of such intermolecular hydrogen bonds in their crystal lattices, often forming infinite chains. nih.govacs.org

In solution, the hydrogen bonding capabilities would influence the compound's solubility in various solvents and its interactions with other molecules. The ability to both donate and accept hydrogen bonds suggests that it could form complexes with a range of solvent molecules.

Pi-Stacking and Aromatic Interactions

The phenyl group in this compound is a key feature for engaging in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing the packing of molecules in the solid state and in molecular recognition events. mdpi.com

The interplay between hydrogen bonding and π-stacking is also a critical aspect of the supramolecular assembly. These interactions can work cooperatively to direct the formation of specific, well-defined supramolecular architectures. eurjchem.com

Investigation of Molecular Recognition Phenomena

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a cornerstone of supramolecular chemistry. The structural features of this compound suggest its potential to act as a guest in molecular recognition events.

The combination of a hydrophobic phenyl group and a more polar piperidine-hydrazone moiety provides a basis for selective interactions with host molecules that possess complementary binding sites. For instance, a host with a hydrophobic cavity and hydrogen bond donors/acceptors at its periphery could selectively bind this molecule. While specific studies on this compound are lacking, research on other piperidine derivatives has demonstrated their role as key structural elements for interaction with biological targets through molecular recognition. nih.gov

Exploration of Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The diverse functional groups within this compound make it a candidate for forming self-assembled structures in solution or on surfaces.

The balance between the hydrophobic phenyl region and the more hydrophilic piperidine and hydrazone parts could lead to amphiphilic behavior under certain conditions, potentially resulting in the formation of micelles or vesicles in aqueous environments. Furthermore, the directional nature of its hydrogen bonding and π-stacking interactions could drive the formation of one-dimensional fibers, two-dimensional sheets, or more complex supramolecular polymers. The study of piperidone derivatives has shown their ability to form well-defined supramolecular synthons through hydrogen bonding, which then organize into larger crystalline structures. nih.gov

Host-Guest Chemistry with Macrocyclic Systems

Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, are well-known for their ability to encapsulate guest molecules within their cavities, leading to the formation of host-guest complexes with modified properties. acs.org

Given the presence of a phenyl group, this compound is a potential guest for cyclodextrins. The hydrophobic phenyl moiety could be encapsulated within the nonpolar cavity of a cyclodextrin, such as β-cyclodextrin, in an aqueous solution. This encapsulation can enhance the solubility and stability of the guest molecule. nih.gov The formation of such inclusion complexes is governed by a combination of factors including the size and shape complementarity between the host and guest, as well as hydrophobic and van der Waals interactions. nih.gov

Similarly, interactions with other macrocycles like calixarenes, which possess larger and more versatile cavities, could also be envisaged, potentially leading to the formation of complexes with specific stoichiometries and recognition properties.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The traditional synthesis of phenylhydrazones often involves the condensation reaction between a ketone, in this case, 1-Ethyl-4-piperidone (B1582495), and phenylhydrazine (B124118). While effective, future research will likely focus on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry. unibo.it

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the reduction of hazardous substances and waste. unibo.it For the synthesis of 1-Ethyl-4-(2-phenylhydrazono)piperidine and its derivatives, several green methodologies could be explored:

Catalyst-Free Synthesis in Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the successful synthesis of complex heterocyclic compounds like tetrahydrodipyrazolopyridines in water without the need for a catalyst, a strategy that could be adapted for phenylhydrazone formation. d-nb.info This approach often benefits from hydrophobic effects that can accelerate reaction rates. d-nb.info

Mechanochemistry (Ball Milling): Ball milling offers a solvent-free or low-solvent method for chemical synthesis. nih.gov This high-energy milling technique can promote reactions between solid-state reactants, often leading to shorter reaction times, higher yields, and reduced environmental impact. nih.gov Its application to the synthesis of dihydropyrano[2,3-c]pyrazoles showcases its potential for constructing heterocyclic systems. nih.gov

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is a cornerstone of green chemistry. For instance, new cobalt catalysts on titanium nanoparticles have been used for the hydrogenation of pyridines to piperidines in water. mdpi.com While the core of this compound is already formed, similar catalytic systems could be developed for its derivatization or for the synthesis of precursors from biomass-derived furfural. nih.gov

| Methodology | Key Principles | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the reaction medium. | Environmentally benign, low cost, potential for enhanced reactivity through hydrophobic effects. | d-nb.info |

| Ball Milling | Solvent-free or minimal solvent reaction via mechanical energy. | Reduced waste, shorter reaction times, high efficiency. | nih.gov |

| Heterogeneous Catalysis | Use of a solid-phase catalyst that is easily separated from the reaction mixture. | Catalyst recyclability, simplified product purification, potential for continuous flow processes. | mdpi.com |

Application of Advanced Spectroscopic and Structural Techniques for Deeper Insights

A comprehensive understanding of the molecular structure and properties of this compound is essential for predicting its behavior and designing new applications. While standard techniques like NMR and IR are fundamental, advanced methods can provide unparalleled detail.

Detailed structural analysis of related complex hydrazono-piperidine derivatives has been successfully performed using a suite of spectroscopic tools. nih.gov For this compound, these techniques would confirm its structural and electronic properties.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would unequivocally establish the connectivity of all atoms in the molecule, confirming the link between the piperidine (B6355638) ring, the ethyl group, and the phenylhydrazono moiety.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for identifying functional groups. The C=N stretch of the hydrazone and the various C-H and C-N vibrations of the piperidine and phenyl rings can be precisely assigned, often with the aid of computational calculations. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, offering further structural confirmation and insights into the molecule's stability. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Confirms the molecular skeleton and assignment of all proton and carbon signals. |

| FT-IR / FT-Raman | Vibrational modes of functional groups. | Identifies key bonds (C=N, C-N, C-C) and confirms the presence of the hydrazono-piperidine structure. nih.gov |

| High-Resolution Mass Spectrometry (MS/MS) | Exact molecular weight and fragmentation pathways. | Provides definitive molecular formula and structural information based on bond cleavage patterns. researchgate.net |

Development of Sophisticated Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. DFT allows for the prediction of molecular properties, reaction mechanisms, and spectroscopic data from first principles.

Studies on related piperidine and phenylhydrazono compounds have demonstrated the power of DFT to calculate ground-state molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov Applying these models to this compound could predict:

Molecular Geometry: Optimization of the 3D structure to find the most stable conformation.

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity and charge transfer processes within the molecule. nih.gov

Spectroscopic Data: Simulation of IR and Raman spectra to aid in the assignment of experimental bands.

Thermodynamic Properties: Prediction of heats of formation and bond dissociation energies to evaluate thermal stability. nih.gov

| Parameter | Definition | Significance for Predictive Chemistry | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. A small gap suggests higher reactivity. | nih.gov |